molecular formula C21H20N4O2S B11001667 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11001667
M. Wt: 392.5 g/mol
InChI Key: MWUNGROBAJJAMW-UHFFFAOYSA-N
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Description

3-(5-(Benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a unique combination of indole, thiadiazole, and propanamide groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole intermediates. The benzyloxy group is introduced to the indole ring through a benzylation reaction, while the thiadiazole ring is synthesized via cyclization reactions involving appropriate precursors. The final step involves coupling the indole and thiadiazole intermediates with a propanamide linker under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various bases and acids to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(5-(Benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The indole and thiadiazole moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(Benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its combination of indole, thiadiazole, and propanamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-phenylmethoxyindol-1-yl)propanamide

InChI

InChI=1S/C21H20N4O2S/c1-15-23-24-21(28-15)22-20(26)10-12-25-11-9-17-13-18(7-8-19(17)25)27-14-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14H2,1H3,(H,22,24,26)

InChI Key

MWUNGROBAJJAMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

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